![molecular formula C21H21N B1385388 N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline CAS No. 1040682-43-6](/img/structure/B1385388.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline

Vue d'ensemble

Description

“N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and an aniline group, which is a benzene ring connected to an amine (-NH2) group. The “2,3-dimethyl” indicates that there are two methyl groups (-CH3) attached to the aniline portion of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (biphenyl and aniline) and the methyl groups. The exact structure would depend on the positions of these groups within the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .

Applications De Recherche Scientifique

Biochemical Research

N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline and its derivatives have been studied in biochemical contexts. For instance, the metabolism of 3:4-dimethylaniline, a structurally similar aromatic amine, has been investigated in rats due to its carcinogenic properties (Boyland & Sims, 1959).

Organic Synthesis

This compound has applications in organic synthesis. The palladium-catalyzed synthesis of N,N-dimethylanilines, which share a structural similarity, demonstrates their role as multifunctional reaction partners and valuable building blocks in organic chemistry (Taeufer & Pospech, 2020).

Mechanistic Bioinorganic Chemistry

In mechanistic bioinorganic chemistry, studies on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 have provided insights into reaction pathways and kinetic isotope effect profiles (Wang et al., 2007).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the selectivity of host-guest complexes involving compounds like N,N-dimethylaniline, indicating potential applications in the separation of anilines (Barton et al., 2017).

Material Science

In material science, studies have focused on polymers derived from similar compounds, such as the synthesis and characterization of highly-fluorinated colorless polyimides derived from dimethylaniline-based monomers, demonstrating applications in areas requiring high optical transparency and good thermal properties (Yeo et al., 2015).

Synthesis of Azo Dyes and Dithiocarbamate

Compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized and are crucial for producing azo dyes and dithiocarbamate, demonstrating their utility in the synthesis of various chemical compounds (Ajibade & Andrew, 2021).

Toxicology

Toxicological studies have investigated the formation of DNA adducts by dimethylaniline derivatives, which is significant for understanding the environmental and health impacts of these compounds (Gonçalves et al., 2001).

Electronic Structure Analysis

The electronic structure of similar compounds, such as 4-(N,N-dimethylamino)-4′-cyano-biphenyl, has been analyzed, contributing to the understanding of electronic properties of donor-acceptor systems in chemistry (Maus & Rettig, 1997).

Bioinorganic Chemistry

Studies in bioinorganic chemistry have explored the N-demethylation of N,N-dimethylanilines, offering insights into enzyme mechanisms and pKa estimations of iron complexes (Barbieri et al., 2015).

Cytochrome P-450 Research

Research on the oxidation of substituted N,N-dimethylanilines by cytochrome P-450 has contributed to the understanding of enzyme kinetics and electron transfer mechanisms in biochemistry (Macdonald et al., 1989).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,3-dimethyl-N-[(4-phenylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-16-7-6-10-21(17(16)2)22-15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSNMAVGUPEQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

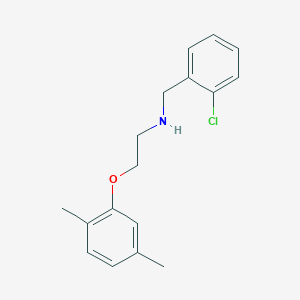

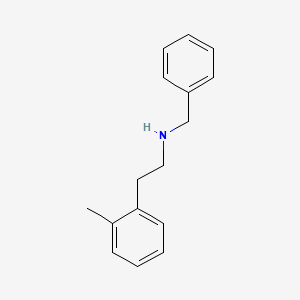

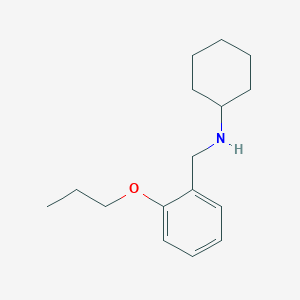

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)

![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)

![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)

![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)

![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)